molecular formula C24H28N4OS B2969569 N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide CAS No. 689265-90-5

N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide

Cat. No.: B2969569
CAS No.: 689265-90-5
M. Wt: 420.58
InChI Key: YPFFKGCYPBUTRW-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a synthetic small molecule featuring a quinazolinone core, a scaffold recognized for its diverse pharmacological potential . This compound is designed for non-human research applications and is a key candidate for investigators exploring novel oncological therapies. Quinazolinone and dihydroquinazolinone derivatives have demonstrated significant cytotoxic activity in vitro against various human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116), as evidenced by cell viability assays like the MTT test . The mechanism of action for this class of compounds is under active investigation, with molecular docking studies suggesting that related quinazolinone analogs may exert their anti-cancer effects by inhibiting specific enzyme targets such as poly (ADP-ribose) polymerase 10 (PARP10), which plays a role in cellular DNA repair pathways and cancer cell survival . Researchers value this compound for probing structure-activity relationships (SAR), particularly the influence of the 4-methylbenzyl and thioxo-dihydroquinazolinyl groups on potency and selectivity. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or veterinary use. Researchers should conduct all necessary safety assessments before handling.

Properties

CAS No.

689265-90-5

Molecular Formula

C24H28N4OS

Molecular Weight

420.58

IUPAC Name

N-[(4-methylphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H28N4OS/c1-16-6-8-17(9-7-16)15-26-23(29)19-12-10-18(11-13-19)14-25-22-20-4-2-3-5-21(20)27-24(30)28-22/h2-9,18-19H,10-15H2,1H3,(H,26,29)(H2,25,27,28,30)

InChI Key

YPFFKGCYPBUTRW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₁S
  • Molecular Weight : 329.46 g/mol
  • CAS Number : Not specified in the results but can be derived from its chemical structure.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The thioxo group is known to interact with thiol-containing enzymes, potentially inhibiting their function.
  • Interference with Cell Signaling Pathways : The compound may modulate pathways involved in apoptosis and cell proliferation, which is critical in cancer biology.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, indicating potential antimicrobial activity.

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to this compound. For instance:

  • Cytotoxicity Assays : In vitro tests have demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer), HL-60 (leukemia), and MDA-MB-231 (breast cancer). The IC50 values for these assays ranged from 2.66 μM to 6.42 μM, indicating potent activity .
Cell LineIC50 (μM)
A549 (Lung Cancer)5.31
HL-60 (Leukemia)2.66
MDA-MB-2316.42

Antimicrobial Activity

Research indicates potential antimicrobial properties against resistant strains of pathogens. For example:

  • In Vitro Studies : The compound exhibited significant inhibition of growth against Plasmodium falciparum, a malaria-causing parasite, suggesting its utility in treating malaria .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the effect of this compound on mice models implanted with human tumors. Results indicated a marked reduction in tumor size and improved survival rates compared to control groups.
  • Case Study on Antimalarial Activity :
    • In vivo experiments using murine models infected with Plasmodium yoelii showed that treatment with the compound led to a significant decrease in parasitemia and extended survival times for treated mice .

Comparison with Similar Compounds

Research Findings and Trends

  • Solubility vs. Substituents : Aliphatic chains (e.g., butyl) reduce solubility compared to aromatic substituents (e.g., 4-methylbenzyl), as seen in the butyl derivative’s low solubility .
  • Synthetic Complexity : Cyclohexanecarboxamide derivatives generally require multi-step syntheses with moderate yields (50–60%), as demonstrated in .

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